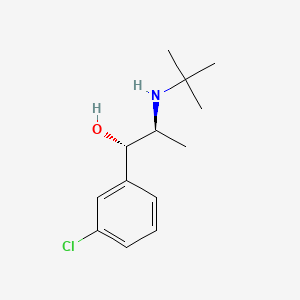

Threo-dihydrobupropion

Description

Properties

IUPAC Name |

(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-JOYOIKCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431488 | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92264-82-9 | |

| Record name | rel-(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92264-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threohydrobupropion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOHYDROBUPROPION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988C8SFV4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Threo-dihydrobupropion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document details experimental protocols, summarizes quantitative data, and provides visual representations of key processes to support research and development in this area.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of bupropion, which yields a mixture of diastereomers, namely threo- and erythro-dihydrobupropion. Subsequent purification is then required to isolate the threo isomer. The following protocol is a representative method based on literature descriptions.

Experimental Protocol: Reduction of Bupropion and Isolation of this compound

Objective: To synthesize racemic this compound hydrochloride from racemic bupropion hydrochloride.

Materials:

-

Racemic bupropion hydrochloride

-

Borane-tetrahydrofuran complex solution (THF-borane)

-

Hydrochloric acid (HCl)

-

Isopropanol

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Sodium sulfate, anhydrous

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Reduction of Bupropion:

-

In a dry, inert atmosphere (e.g., under nitrogen), dissolve racemic bupropion hydrochloride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of THF-borane to the stirred bupropion solution. The molar ratio of reducing agent to bupropion should be optimized, but a slight excess of the reducing agent is typically used.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of methanol (B129727) or water at 0°C.

-

Acidify the mixture with hydrochloric acid to hydrolyze the borane (B79455) complexes.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude mixture of erythro- and this compound hydrochloride.

-

-

Purification by Crystallization:

-

Dissolve the crude dihydrobupropion hydrochloride mixture in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystallization. The threo isomer is expected to crystallize preferentially under these conditions.

-

Collect the crystals by filtration and wash them with a small amount of cold isopropanol.

-

Dry the crystals under vacuum to yield purified racemic this compound hydrochloride.

-

The purity of the isolated product should be assessed by analytical techniques such as HPLC and NMR. Further recrystallization steps may be necessary to achieve the desired purity.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Methods

The characterization of this compound is crucial for confirming its identity and purity. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for its quantification in various matrices. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex biological samples.

Objective: To quantify this compound in human plasma using HPLC-MS/MS.

Sample Preparation (Solid Phase Extraction - SPE):

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma, add an internal standard (e.g., a deuterium-labeled analog of this compound).

-

Pre-condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge).

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

HPLC Conditions:

| Parameter | Condition |

| Column | A reversed-phase column suitable for the separation of polar compounds (e.g., Acquity BEH phenyl column) |

| Mobile Phase | An isocratic or gradient mixture of an organic solvent (e.g., methanol) and an aqueous buffer. |

| Flow Rate | Typically in the range of 0.2-0.6 mL/min. |

| Column Temperature | Maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography. |

| Injection Volume | 5-20 µL. |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized. |

| Ion Source Parameters | Optimized for maximum signal intensity (e.g., ion spray voltage, gas flows, temperature). |

The following table summarizes typical performance characteristics of an HPLC-MS/MS method for this compound quantification.

| Parameter | Typical Value |

| Linearity Range | 2-500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Spectroscopic Methods

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of synthesized this compound. The spectra should be compared with reference data or with the spectra of a certified reference standard.

IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the aromatic C-H and C=C stretches.

Signaling and Metabolic Pathways

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

This compound, like its parent compound bupropion, is a norepinephrine-dopamine reuptake inhibitor (NDRI). It binds to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing neurotransmission.

Caption: Mechanism of action of this compound.

Metabolic Pathway of Bupropion

Bupropion undergoes extensive metabolism in the body, with this compound being one of its major active metabolites. The formation of this compound is primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other aldo-keto reductases. This compound itself is further metabolized, for example, by cytochrome P450 enzymes and through glucuronidation.

Caption: Metabolic pathway of bupropion to its major metabolites.

The Enigmatic Interaction of Threo-dihydrobupropion with the Dopamine Transporter: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake. Upon administration, bupropion is extensively metabolized into several active metabolites, including threo-dihydrobupropion. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the dopamine transporter (DAT), consolidating available quantitative data, outlining experimental methodologies, and visualizing the core concepts of its interaction. While bupropion itself is a weak dopamine reuptake inhibitor, its metabolites, present in substantial concentrations in the plasma, are thought to contribute significantly to its overall pharmacological profile. This compound, in particular, has been shown to be a pharmacologically active metabolite, warranting a detailed examination of its effects on dopaminergic neurotransmission.

Mechanism of Action: Inhibition of Dopamine Reuptake

The primary mechanism of action of this compound on the dopamine transporter is the inhibition of dopamine reuptake from the synaptic cleft into the presynaptic neuron. By binding to the dopamine transporter, this compound blocks the re-entry of dopamine, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse. This enhancement of dopaminergic signaling is believed to be a key contributor to the therapeutic effects of bupropion.

dot

Caption: Inhibition of Dopamine Reuptake by this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound at Monoamine Transporters

| Compound | Transporter | Species | Potency (IC50) | Reference |

| This compound | Dopamine (DAT) | Rat | 47 µM | [1] |

| This compound | Norepinephrine (NET) | Rat | 16 µM | [1] |

| This compound | Serotonin (SERT) | Rat | 67 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In vivo studies in mice have suggested that this compound exhibits approximately 20% of the pharmacological activity of the parent drug, bupropion. The combined effect of bupropion and its metabolites results in a relatively low occupancy of the dopamine transporter at therapeutic doses, typically ranging from 14% to 26% as measured by positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies.[2]

Experimental Protocols

The following outlines the general methodologies for key experiments used to characterize the interaction of compounds like this compound with the dopamine transporter.

Dopamine Transporter Binding Assay (General Protocol)

This assay determines the binding affinity (Ki) of a test compound to the dopamine transporter.

dot```dot digraph "DAT_Binding_Assay_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare membrane homogenates\nexpressing DAT"]; radioligand [label="Incubate membranes with a radioligand\n(e.g., [3H]WIN 35,428)"]; competitor [label="Add varying concentrations of\nthis compound"]; incubation [label="Incubate to allow binding\nequilibrium"]; filtration [label="Separate bound and free radioligand\nvia rapid filtration"]; scintillation [label="Quantify bound radioactivity\nusing liquid scintillation counting"]; analysis [label="Analyze data to determine\nIC50 and calculate Ki"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep; prep -> radioligand; radioligand -> competitor; competitor -> incubation; incubation -> filtration; filtration -> scintillation; scintillation -> analysis; analysis -> end; }

Caption: Downstream consequences of DAT inhibition.

Conclusion

This compound, a major metabolite of bupropion, contributes to the overall pharmacological effect of the parent drug through its action as a dopamine reuptake inhibitor. While its potency is less than that of bupropion, its significant plasma concentrations suggest a meaningful role in the therapeutic efficacy of bupropion. The primary mechanism is the direct blockade of the dopamine transporter, leading to increased synaptic dopamine levels and subsequent enhancement of dopaminergic neurotransmission. Further research is warranted to fully elucidate the specific binding characteristics (Ki) of this compound at the dopamine transporter and to explore any potential subtle modulatory effects on transporter function or associated signaling pathways. A comprehensive understanding of the individual contributions of bupropion's metabolites is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

References

The Enantiomeric Profile of Threo-dihydrobupropion: A Pharmacological Deep Dive

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the pharmacological profile of threo-dihydrobupropion, a major active metabolite of the antidepressant bupropion (B1668061), with a particular focus on the stereoselective aspects of its interaction with monoamine transporters. While bupropion is administered as a racemic mixture, its metabolism is highly stereoselective, leading to the formation of various stereoisomeric metabolites that contribute significantly to the drug's overall pharmacological and toxicological effects.[1][2] This guide synthesizes the available data on this compound and its enantiomers, presents detailed experimental methodologies for key assays, and visualizes critical pathways and workflows to support further research and development in this area.

Introduction to this compound

Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), is widely prescribed for the treatment of depression and for smoking cessation.[3][4] Its therapeutic effects are not solely attributable to the parent drug but are significantly influenced by its active metabolites, which include hydroxybupropion, erythrohydrobupropion, and this compound.[3][4] this compound exists as a pair of enantiomers: (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion.[5] Understanding the distinct pharmacological properties of these enantiomers is crucial for a complete comprehension of bupropion's mechanism of action and for the development of more targeted therapeutics.

Metabolism and Stereoselectivity

Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion. The reduction of the ketone group of bupropion to a hydroxyl group leads to the formation of dihydrobupropion metabolites, including the threo and erythro diastereomers. This metabolic pathway is stereoselective. The formation of this compound is a major clearance route for bupropion.[2][6] Studies have shown that the formation of this compound is stereoselective, with different enzymes potentially favoring the production of one enantiomer over the other.[6]

Figure 1: Simplified metabolic pathway of bupropion to this compound.

Pharmacological Profile: Monoamine Transporter Inhibition

The primary mechanism of action of bupropion and its active metabolites is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3] This inhibition leads to an increase in the synaptic concentrations of dopamine and norepinephrine, which is believed to underlie the antidepressant and other therapeutic effects of the drug.

Quantitative Data on Transporter Inhibition

While extensive research has been conducted on bupropion and its primary metabolite, hydroxybupropion, there is a notable scarcity of publicly available data specifically detailing the binding affinities (Ki) and inhibition potencies (IC50) of the individual enantiomers of this compound at DAT and NET. The available data primarily focuses on the racemic mixture.

Table 1: Inhibitory Potency (IC50) of Racemic this compound at Rat Monoamine Transporters

| Transporter | IC50 (µM)[5] |

| Norepinephrine Transporter (NET) | 16 |

| Dopamine Transporter (DAT) | 47 |

| Serotonin Transporter (SERT) | 67 |

Note: These values were determined using rat brain synaptosomes.

The data in Table 1 indicates that racemic this compound is a weak inhibitor of all three monoamine transporters, with a slight preference for the norepinephrine transporter. However, given the well-established stereoselectivity of drug-receptor interactions, it is highly probable that the individual enantiomers of this compound exhibit different potencies at these transporters. The lack of specific data for the (1R,2R) and (1S,2S) enantiomers represents a significant knowledge gap in the field.

Experimental Protocols

To facilitate further research into the pharmacological profile of this compound and its enantiomers, this section provides detailed methodologies for key in vitro assays used to determine affinity and functional inhibition at the dopamine and norepinephrine transporters.

Radioligand Binding Assay for DAT and NET

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT or NET.

-

Radioligand: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Test compounds (this compound enantiomers) at various concentrations.

-

Non-specific binding control: 10 µM benztropine (B127874) for DAT, 10 µM desipramine (B1205290) for NET.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions, and radioligand.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate at room temperature for 60-90 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a neurotransmitter into cells or synaptosomes.

Materials:

-

Cells stably expressing human DAT or NET, or freshly prepared synaptosomes from appropriate brain regions (e.g., striatum for DAT, hypothalamus for NET).

-

Radiolabeled neurotransmitter: [³H]Dopamine for DAT, [³H]Norepinephrine for NET.

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5.6 mM D-glucose, pH 7.4).

-

Test compounds (this compound enantiomers) at various concentrations.

-

Uptake inhibitors for defining non-specific uptake (e.g., 10 µM benztropine for DAT, 10 µM desipramine for NET).

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell/Synaptosome Plating: Plate the cells or add the synaptosomal suspension to a 96-well plate.

-

Pre-incubation: Pre-incubate the plate with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.

-

Scintillation Counting: Lyse the cells/synaptosomes on the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake at each concentration of the test compound and determine the IC50 value.

Figure 3: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion and Future Directions

This compound is a significant metabolite of bupropion that likely contributes to its overall pharmacological effects. The stereoselective nature of bupropion's metabolism strongly suggests that the individual enantiomers of this compound possess distinct pharmacological profiles. However, a critical gap in the current scientific literature is the lack of specific quantitative data on the interaction of (1R,2R)- and (1S,2S)-threo-dihydrobupropion with the dopamine and norepinephrine transporters.

Future research should prioritize the synthesis and pharmacological characterization of these individual enantiomers. The experimental protocols provided in this guide offer a framework for conducting such studies. A thorough understanding of the stereospecific pharmacology of this compound will not only provide a more complete picture of bupropion's mechanism of action but may also open avenues for the development of novel, more selective, and potentially more effective therapeutic agents for depression and other neurological disorders.

References

- 1. ClinPGx [clinpgx.org]

- 2. Stereoselective Glucuronidation of Bupropion Metabolites In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Modeling of the Norepinephrine Transporter [mdpi.com]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. Kinetic Properties and Pharmacological Modulation of High- and Low-Affinity Dopamine Transport in Striatal Astrocytes of Adult Rats | MDPI [mdpi.com]

- 6. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Threo-dihydrobupropion: A Primary Active Metabolite of Bupropion - A Technical Guide

Introduction

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion has emerged as a key player, circulating at concentrations significantly higher than the parent drug and contributing to its overall therapeutic effect. This technical guide provides an in-depth overview of this compound, focusing on its pharmacokinetic profile, mechanism of action, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.

This compound is a major active metabolite of the antidepressant drug bupropion.[1] Bupropion is a norepinephrine-dopamine reuptake inhibitor, and its metabolites contribute substantially to its pharmacological activities.[1]

Pharmacokinetics and Metabolism

Following oral administration, bupropion is extensively metabolized in the liver. One of the major metabolic pathways is the reduction of bupropion's ketone group to form amino alcohol metabolites, including this compound and erythrohydrobupropion.[2] this compound consistently demonstrates higher plasma concentrations than the parent compound. The plasma protein binding of this compound is approximately 42%.[1]

The formation of this compound is primarily catalyzed by 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and other aldo-keto reductases.[1] It is further metabolized through hydroxylation by CYP2B6 and CYP2C19, and glucuronidation by various UGT enzymes.[1] The elimination half-life of this compound is approximately 37 hours, which is considerably longer than that of bupropion (around 21 hours).[1][3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for bupropion and its primary active metabolite, this compound, in healthy human subjects.

Table 1: Single Dose Pharmacokinetic Parameters of Bupropion and this compound

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng·hr/mL) | t₁/₂ (hr) | Reference |

| Bupropion | 143 ± 39 | 2.88 ± 0.49 | 1161 ± 292 | 18 ± 3 | [4] |

| This compound | - | - | 2.4 times > Bupropion | 19.8 | [5] |

Data are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Table 2: Comparative Pharmacokinetic Parameters of Bupropion and its Major Metabolites after a Single 200 mg Oral Dose

| Analyte | Elimination t₁/₂ (hr) | Plasma AUC Ratio (Metabolite/Bupropion) | Reference |

| Bupropion | 9.8 | - | [5] |

| This compound (TB) | 19.8 | 2.4 | [5] |

| Erythrohydrobupropion (EB) | 26.8 | - | [5] |

| Hydroxybupropion (HB) | 22.2 | 10.3 | [5] |

Metabolic Pathway of Bupropion to this compound

The metabolic conversion of bupropion to this compound is a critical step in its biotransformation. The following diagram illustrates this pathway.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound, like its parent compound, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] It binds to the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration of norepinephrine and dopamine in the synapse, enhancing neurotransmission.

While information on the direct downstream signaling pathways of this compound is limited, its primary mechanism of action is understood to be the modulation of monoaminergic signaling through transporter inhibition.

Comparative Transporter Inhibition Data

The following table presents the inhibitory potency of this compound and bupropion on the norepinephrine and dopamine transporters.

Table 3: Inhibitory Potency (IC₅₀/Kᵢ) of Bupropion and this compound at Monoamine Transporters

| Compound | Transporter | IC₅₀ / Kᵢ (nM) | Species | Reference |

| Bupropion | NET | 1400 | Rat | [1] |

| DAT | 570 | Rat | [1] | |

| This compound | NET | 16000 | Rat | [1] |

| DAT | 47000 | Rat | [1] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant. Lower values indicate greater potency.

Signaling Pathway of Norepinephrine and Dopamine Reuptake Inhibition

The diagram below illustrates the mechanism of action of this compound at a synaptic level.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of bupropion and its metabolites, including this compound, in human plasma.[7][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 50 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated analogs of the analytes).

-

Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or low heat.

-

Reconstitute the dried extract in a specific volume of the mobile phase.

2. Chromatographic Conditions

-

HPLC System: Agilent 1290 series or equivalent.[7]

-

Column: A chiral column is essential for stereoselective separation, for example, a Lux 3µ Cellulose-3 250×4.6 mm column.[7][9]

-

Mobile Phase: A gradient elution is typically used, consisting of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 5mM ammonium (B1175870) bicarbonate with 0.1% ammonium hydroxide, pH 8.5).[7]

-

Flow Rate: Typically around 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[7]

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., ABSciex 5500 QTRAP) equipped with an electrospray ionization (ESI) source in positive ion mode.[7][9]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For this compound, a common transition is m/z 242.2 -> 168.1.

-

Instrument Settings: Optimize parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy for each analyte to achieve maximum sensitivity.

4. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Norepinephrine and Dopamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the norepinephrine transporter (NET) and dopamine transporter (DAT).[10]

1. Materials

-

Cell Membranes: Membranes from cells stably expressing human NET or DAT (e.g., HEK293 or CHO cells).

-

Radioligand: A specific high-affinity radioligand for each transporter (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Test Compound: this compound.

-

Reference Compound: A known inhibitor for each transporter (e.g., Desipramine for NET, GBR 12909 for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

2. Assay Procedure

-

Prepare serial dilutions of this compound and the reference compound in the assay buffer.

-

In a 96-well microplate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.

-

Non-specific Binding: A high concentration of the reference compound, radioligand, and cell membrane preparation.

-

Test Compound: A dilution of this compound, radioligand, and cell membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filter mats to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay for Norepinephrine and Dopamine Reuptake Inhibition

This protocol describes an in vitro assay to measure the functional inhibition of norepinephrine and dopamine reuptake by this compound in cells expressing the respective transporters.[11][12]

1. Materials

-

Cells: A cell line stably expressing human NET or DAT (e.g., HEK293 or SK-N-BE(2)C cells).

-

Radiolabeled Substrate: [³H]Norepinephrine or [³H]Dopamine.

-

Test Compound: this compound.

-

Reference Inhibitor: A known potent inhibitor for each transporter.

-

Assay Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

24- or 96-well cell culture plates, and a liquid scintillation counter.

2. Assay Procedure

-

Plate the cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

On the day of the experiment, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or the reference inhibitor for a specific time.

-

Initiate the uptake reaction by adding the radiolabeled substrate ([³H]Norepinephrine or [³H]Dopamine) at a concentration near its Kₘ for the transporter.

-

Incubate for a short period to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Lyse the cells (e.g., with a mild detergent or sodium hydroxide).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

3. Data Analysis

-

Determine the amount of specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of the reference inhibitor) from the total uptake.

-

Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound is a clinically significant, active metabolite of bupropion that plays a crucial role in its therapeutic effects. Its distinct pharmacokinetic profile, characterized by high plasma concentrations and a long half-life, underscores its importance. The primary mechanism of action, inhibition of norepinephrine and dopamine reuptake, is well-established. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the monoamine transporter systems. A thorough understanding of the properties and actions of this metabolite is essential for optimizing the clinical use of bupropion and for the development of new therapeutics in the field of neuroscience.

References

- 1. Threohydrobupropion - Wikipedia [en.wikipedia.org]

- 2. Physiologically Based Pharmacokinetic Modeling of Bupropion and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Pharmacokinetics of bupropion and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of bupropion and its major basic metabolites in normal subjects after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a high-throughput stereoselective LC-MS/MS assay for bupropion, hydroxybupropion, erythrohydrobupropion, and threohydrobupropion in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Path of Bupropion: A Deep Dive into the Stereoselective Formation of Threo-dihydrobupropion in Humans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, undergoes complex and stereoselective metabolism in humans, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion is a major circulating metabolite, and its formation is a critical determinant of the drug's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the stereoselective metabolism of bupropion to this compound, focusing on the enzymatic pathways, quantitative aspects of metabolite formation, and detailed experimental methodologies for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and modulate the metabolic fate of bupropion.

Introduction

Bupropion is administered as a racemic mixture of (R)- and (S)-bupropion. Its therapeutic effects and side-effect profile are attributed not only to the parent drug but also to its major metabolites: hydroxybupropion, this compound, and erythro-dihydrobupropion.[1][2] The formation of these metabolites is highly stereoselective, leading to significant differences in the plasma concentrations of their respective enantiomers.[1][3] Understanding the nuances of this stereoselective metabolism is crucial for optimizing bupropion therapy, predicting drug-drug interactions, and developing novel bupropion-based therapeutics.

This guide specifically focuses on the reductive metabolic pathway leading to the formation of this compound, a process primarily mediated by a class of enzymes known as carbonyl reductases.[4][5] We will delve into the specific enzymes involved, the stereochemical course of the reaction, and the quantitative data that underpin our current understanding of this critical metabolic step.

The Metabolic Pathway: From Bupropion to this compound

The conversion of bupropion to this compound involves the reduction of the carbonyl group on the bupropion molecule. This reaction is catalyzed by various carbonyl reductases, which belong to two main superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs).[4][6]

Several specific enzymes have been identified as key players in the formation of this compound in human liver and intestine. These include:

-

11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , a member of the SDR family.[4][7]

-

Aldo-keto reductase (AKR) family members , including AKR1C1, AKR1C2, and AKR1C3.[5]

-

Carbonyl reductase 1 (CBR1) , another member of the SDR family.[5]

-

AKR7A2 and AKR7A3 have also been implicated in the reduction of bupropion.[8]

The metabolism is highly stereoselective, with a preferential formation of certain stereoisomers of this compound. For instance, in vitro studies with human liver microsomes have shown a significantly higher intrinsic clearance for the formation of (S,S)-threo-dihydrobupropion compared to its (R,R)-counterpart.[9]

Below is a diagram illustrating the metabolic pathway of bupropion, with a focus on the formation of this compound.

Quantitative Analysis of this compound Formation

The stereoselective nature of bupropion metabolism is evident in the kinetic parameters of this compound formation. In vitro studies using human liver subcellular fractions have provided valuable quantitative data.

| Subcellular Fraction | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint, μL/min/mg protein) | Reference |

| Liver Microsomes | (SS)-threo-dihydrobupropion | 79.7 | 1820 | 22.8 | [10] |

| (RR)-threo-dihydrobupropion | 186 | 98 | 0.54 | [10] | |

| Liver S9 | This compound | 186-265 | 98-99 | - | [7] |

| Liver Cytosol | This compound | - | - | 0.60 | [11] |

| Intestinal S9 | This compound | - | - | - | [4] |

Table 1: Kinetic Parameters for the Formation of this compound from Racemic Bupropion in Human Liver Fractions.

These data clearly demonstrate the preferential formation of the (S,S)-enantiomer of this compound in liver microsomes, with a 42-fold higher intrinsic clearance compared to the (R,R)-enantiomer.[9] It is also noteworthy that the formation of this compound occurs in both microsomal and cytosolic fractions, indicating the involvement of enzymes located in both cellular compartments.[4][11]

Experimental Protocols

The study of bupropion metabolism relies on robust in vitro and analytical methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vitro Incubation with Human Liver Subcellular Fractions

This protocol is a generalized procedure based on methodologies described in several publications.[1][7][10]

Objective: To determine the kinetic parameters of this compound formation from bupropion in human liver microsomes (HLM) or S9 fractions.

Materials:

-

Pooled human liver microsomes or S9 fraction (e.g., from a commercial supplier)

-

Racemic bupropion hydrochloride

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing the human liver subcellular fraction (e.g., 0.1 mg/mL HLM), potassium phosphate buffer, and varying concentrations of bupropion (e.g., spanning from below to above the expected Km).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

References

- 1. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Metabolism of Bupropion to OH-bupropion, Threohydrobupropion, Erythrohydrobupropion, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective disposition of bupropion and its three major metabolites : 4-hydroxybupropion, erythro-dihydrobupropion, and this compound [scholarworks.indianapolis.iu.edu]

- 4. Metabolism of Bupropion by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deeper insight into the reducing biotransformation of bupropion in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of bupropion by carbonyl reductases in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective Metabolism of Bupropion to Active Metabolites in Cellular Fractions of Human Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbonyl reduction of bupropion in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Formation of threo-Dihydrobupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic formation of threo-dihydrobupropion, a major metabolite of the antidepressant bupropion (B1668061). The document outlines the key enzyme responsible for this stereoselective conversion, detailed experimental protocols derived from published literature, and quantitative data to facilitate replication and further investigation in a research setting.

Introduction

Bupropion, a widely prescribed medication for depression and smoking cessation, undergoes extensive metabolism in the liver. Two of its major metabolites are the amino alcohol diastereomers, this compound and erythro-dihydrobupropion, formed through the reduction of bupropion's carbonyl group.[1][2] Notably, the plasma exposure to this compound is significantly higher than that of its parent drug, suggesting its potential contribution to the overall pharmacological and toxicological profile of bupropion.[1][2] Understanding the enzymatic basis of its formation is crucial for predicting drug-drug interactions, and individual variability in patient response.

This guide focuses on the in vitro enzymatic synthesis of this compound, a process primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][4][5] Other carbonyl reductases are implicated in the formation of the erythro diastereomer.[1][2] The conversion by 11β-HSD1 is stereoselective, preferentially metabolizing R-bupropion.[4][5]

Enzymatic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of bupropion and a typical experimental workflow for studying the in vitro formation of this compound.

Caption: Metabolic pathways of bupropion.

Caption: Experimental workflow for in vitro analysis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound formation.

Table 1: Enzyme Activity in Different Liver Microsomes

| Enzyme Source | Relative Activity (Formation of this compound) | Reference |

| Human Liver Microsomes | ~10-fold higher than rat | [4][5] |

| Rat Liver Microsomes | ~8-fold higher than mouse | [4][5] |

| Mouse Liver Microsomes | Baseline | [4][5] |

Table 2: Experimental Conditions for In Vitro Bupropion Metabolism

| Parameter | Value | Reference |

| Substrate | (R,S)-Bupropion or R-Bupropion | [1][4] |

| Substrate Concentration | 1 µM - 10 µM | [1][4] |

| Enzyme Source | Human Liver Microsomes or Recombinant 11β-HSD1 | [4] |

| Microsome Concentration | 0.4 mg/mL (human) | [4] |

| 1.0 mg/mL (rat, mouse) | [4] | |

| Cofactor | NADPH or Glucose-6-Phosphate (G6P) for regeneration | [1][4] |

| Cofactor Concentration | 1 mM | [4] |

| Incubation Temperature | 37°C | [4] |

| Incubation Time | 60 minutes | [4] |

| Inhibitor | T0504 (selective 11β-HSD1 inhibitor) | [4] |

| Inhibitor Concentration | 20 µM | [4] |

Detailed Experimental Protocols

The following are detailed protocols for the in vitro formation of this compound using either human liver microsomes or recombinant 11β-HSD1.

Materials and Reagents

-

Bupropion hydrochloride (racemic or enantiomerically pure)

-

Human liver microsomes (pooled)

-

Recombinant human 11β-HSD1

-

TS2 Buffer (100 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1 mM MgCl₂, 250 mM sucrose, 20 mM Tris-HCl, pH 7.4)

-

NADPH or Glucose-6-Phosphate (G6P)

-

T0504 (selective 11β-HSD1 inhibitor)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium bicarbonate

-

Ammonium hydroxide

-

Internal standard for mass spectrometry (e.g., deuterated bupropion metabolites)

-

Ethyl acetate (B1210297) for extraction

Protocol 1: this compound Formation using Human Liver Microsomes

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture with a final volume of 22 µL.

-

Add TS2 buffer.

-

Add human liver microsomes to a final concentration of 0.4 mg/mL.

-

For inhibitor experiments, add T0504 to a final concentration of 20 µM.

-

Add bupropion to a final concentration of 1 µM.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH or G6P to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant for analysis.

-

Alternatively, for liquid-liquid extraction, add 2 mL of ethyl acetate, vortex, and centrifuge. The organic phase is then transferred and evaporated to dryness.[2]

-

-

Analysis:

-

Analyze the sample using a validated chiral HPLC-MS/MS method to separate and quantify the enantiomers of bupropion and its metabolites.[6]

-

Protocol 2: this compound Formation using Recombinant 11β-HSD1

-

Reaction Mixture Preparation:

-

Follow the same procedure as in Protocol 1, but substitute human liver microsomes with an appropriate concentration of recombinant human 11β-HSD1. The optimal enzyme concentration should be determined empirically.

-

-

Initiation, Incubation, Termination, and Analysis:

-

Follow steps 2 through 5 of Protocol 1.

-

Conclusion

The in vitro formation of this compound is a stereoselective process predominantly catalyzed by 11β-HSD1. The provided experimental protocols and quantitative data serve as a valuable resource for researchers investigating the metabolism of bupropion. Further studies are warranted to fully elucidate the kinetic parameters of this reaction and to explore the potential for drug-drug interactions involving the inhibition or induction of 11β-HSD1.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and physicochemical properties of threo-dihydrobupropion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document summarizes key structural features, presents available physicochemical data in a structured format, and outlines relevant experimental protocols. Furthermore, it includes a visualization of the metabolic pathway leading to the formation of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of bupropion and its metabolites.

Chemical Structure

This compound is a substituted β-hydroxyamphetamine and a primary active metabolite of bupropion.[1] It is formed through the reduction of the ketone group of bupropion.[1]

IUPAC Name: (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol[1]

Molecular Formula: C₁₃H₂₀ClNO[1][2]

Molecular Weight: 241.76 g/mol [1][2]

This compound exists as a racemic mixture of two stereoisomers: (1R,2R)-threo-dihydrobupropion and (1S,2S)-threo-dihydrobupropion.[1]

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this compound are limited in publicly available literature, a compilation of predicted and available experimental values is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (predicted) | 13.67 ± 0.20 | LookChem |

| LogP (predicted) | 3.54 | ChemSrc |

| Water Solubility (predicted, free base) | 0.218 mg/mL | Smolecule |

| Boiling Point (predicted) | 347.2 ± 27.0 °C | LookChem |

| Density (predicted) | 1.078 ± 0.06 g/cm³ | LookChem |

| Plasma Protein Binding | 42% | Wikipedia |

| Elimination Half-life | Approximately 37 hours | Wikipedia |

Note: Predicted values should be confirmed by experimental determination.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported. However, this section outlines general methodologies that can be adapted for its characterization and a specific analytical method for its quantification in biological matrices.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined using potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the titrant volume. The pKa is the pH at which the compound is 50% ionized.

General Protocol:

-

Preparation of the Sample Solution: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration.

-

Titration: Titrate the sample solution with a standardized solution of hydrochloric acid or sodium hydroxide.

-

pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase.

Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

General Protocol:

-

Phase Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Mix this solution with an equal volume of the other phase in a separatory funnel.

-

Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log([concentration in n-octanol] / [concentration in water]).

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

General Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of purified water.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC).

Determination of Melting Point (Capillary Method)

Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. This is a characteristic property that can indicate purity.

General Protocol:

-

Sample Preparation: Finely powder the crystalline this compound and pack it into a capillary tube.

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample slowly and observe the temperature at which melting begins and the temperature at which the last crystal melts. The melting point is reported as a range.

Quantification in Human Plasma (HPLC-MS/MS)

A stereoselective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantification of bupropion and its major metabolites, including this compound, in human plasma.

Methodology Overview (based on Masters et al., 2016):

-

Sample Preparation: Liquid-liquid extraction of the analytes from a small volume of human plasma (50 µL).

-

Chromatographic Separation: Separation of the enantiomers of bupropion and its metabolites is achieved on a chiral stationary phase column.

-

Detection: Quantification is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode.

-

Internal Standard: Acetaminophen is used as the internal standard.

This method provides high sensitivity and specificity, allowing for the detailed pharmacokinetic profiling of this compound's stereoisomers.

Metabolic Pathway

This compound is a major metabolite of bupropion. The metabolic pathway involves the reduction of the carbonyl group of bupropion.

Caption: Metabolic conversion of bupropion to this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. While a significant portion of the available physicochemical data is based on computational predictions, this compilation serves as a valuable starting point for further experimental investigation. The outlined experimental protocols offer a framework for the accurate determination of these key parameters. A clear understanding of the chemical and physical characteristics of this compound is essential for advancing research into the pharmacology and clinical effects of bupropion and its metabolites.

References

A Historical Perspective on the Discovery of Threo-dihydrobupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, undergoes extensive metabolism in humans, leading to the formation of several pharmacologically active metabolites. Among these, threo-dihydrobupropion has emerged as a significant contributor to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and pharmacological characterization of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Historical Discovery and Identification

The metabolic fate of bupropion began to be unraveled in the years following its development. Early studies in the 1980s were pivotal in identifying the major metabolic pathways. It was in this period that this compound, along with erythrohydrobupropion and hydroxybupropion, was first identified as a major basic metabolite of bupropion in humans. Seminal studies analyzing plasma and urine samples from individuals who had received bupropion were instrumental in this discovery. These early investigations laid the groundwork for understanding that the clinical effects of bupropion might be mediated, at least in part, by its active metabolites. The identification of these metabolites was crucial in shifting the focus of research from solely the parent drug to a more comprehensive understanding of its complex in vivo biotransformation and the resulting pharmacologically active entities.

Metabolic Pathway of Bupropion to this compound

Bupropion is stereoselectively metabolized in the liver. The formation of this compound occurs through the reduction of the ketone group of bupropion. This reaction is primarily catalyzed by carbonyl reductases, with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) being a key enzyme in the stereoselective formation of threohydrobupropion.[1][2][3] The metabolism of bupropion is a critical aspect of its pharmacology, as the resulting metabolites, including this compound, have their own distinct pharmacokinetic and pharmacodynamic properties.

References

- 1. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of Threohydrobupropion from Bupropion Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and this compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC nomenclature for threo-dihydrobupropion

For Researchers, Scientists, and Drug Development Professionals

Core Identity: CAS Number and IUPAC Nomenclature

threo-Dihydrobupropion is a primary active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). As a chiral molecule, it exists in various forms, including as a racemic mixture and as individual stereoisomers. The nomenclature and Chemical Abstracts Service (CAS) numbers for these forms are critical for accurate identification in research and development.

| Compound Name | CAS Number | IUPAC Name |

| rac-threo-Dihydrobupropion | 92264-82-9 | (R,R)-3-Chloro-alpha-[1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol[1] |

| (1R,2R)-threo-Dihydrobupropion | 153365-82-3 | (1R,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |

| (1S,2S)-threo-Dihydrobupropion | 102141-12-8 | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride[2] |

| rac-threo-Dihydrobupropion HCl | 80478-42-8 | (1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride[2] |

| This compound-d9 HCl | 1392209-60-7 | rel-(1S,2S)-1-(3-chlorophenyl)-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propan-1-ol hydrochloride[3] |

Pharmacokinetic and Pharmacodynamic Profile

This compound exhibits a distinct pharmacokinetic and pharmacodynamic profile that contributes significantly to the overall clinical effects of bupropion. Its plasma concentrations are notably higher and its half-life is longer than the parent drug.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Plasma Protein Binding | 42% | [3] |

| Elimination Half-Life | Approximately 37 hours | [3] |

| Plasma Exposure | ~7-fold higher than bupropion | |

| Pharmacodynamics | ||

| CYP2D6 Inhibition (Ki) | 5.4 µM | [4] |

| Norepinephrine Reuptake Inhibition (IC50) | 16 µM (rat) | |

| Dopamine Reuptake Inhibition (IC50) | 47 µM (rat) | |

| Serotonin Reuptake Inhibition (IC50) | 67 µM (rat) |

Experimental Protocols

Chemical Synthesis of rac-threo-Dihydrobupropion

A general method for the synthesis of racemic this compound involves the reduction of bupropion. A published patent describes a method where refluxing bupropion in an alcohol, such as isopropanol, followed by crystallization, yields the pure racemic this compound.

Quantification of this compound in Human Plasma via HPLC-MS/MS

This protocol describes a validated method for the simultaneous stereoselective quantification of bupropion and its major metabolites, including this compound, in human plasma.

3.2.1. Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

To 50 µL of plasma in a polypropylene (B1209903) tube, add 20 µL of internal standard (e.g., acetaminophen, 0.1 ng/µL) and 2 mL of ethyl acetate.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 3000 rpm for 3 minutes at ambient temperature.

-

Transfer the upper organic phase to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

3.2.2. Chromatographic Conditions

-

Column: Lux 3µ Cellulose-3 (250 x 4.6 mm)

-

Mobile Phase: A gradient elution using methanol, acetonitrile, ammonium (B1175870) bicarbonate, and ammonium hydroxide.

-

Flow Rate: As optimized for the specific HPLC system.

-

Injection Volume: 10 µL

3.2.3. Mass Spectrometric Detection

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization source in positive mode.

-

Monitoring: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for each analyte and the internal standard.

In Vitro Metabolism of Bupropion to this compound

This protocol outlines an in vitro experiment to study the formation of this compound from bupropion using human liver S9 fractions.

3.3.1. Incubation Mixture

-

Prepare a reaction mixture containing:

-

Human liver S9 fractions (e.g., 1 mg/mL)

-

Potassium phosphate (B84403) buffer (KPi)

-

R- and S-bupropion (at various concentrations, e.g., 0.4 to 16 µM)

-

-

Initiate the metabolic reaction by adding an NADPH-regenerating system.

3.3.2. Reaction and Termination

-

Incubate the mixture at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solvent, such as acetonitrile.

3.3.3. Analysis

-

Centrifuge the terminated reaction mixture to pellet proteins.

-

Analyze the supernatant for the presence of this compound using a validated analytical method, such as HPLC-MS/MS.

Visualized Pathways and Workflows

References

- 1. Formation of threohydrobupropion from bupropion is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. EP1259243B1 - Bupropion metabolites and methods of their synthesis and use - Google Patents [patents.google.com]

The Role of 11β-Hydroxysteroid Dehydrogenase 1 in the Stereoselective Synthesis of threo-Dihydrobupropion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) in the metabolic synthesis of threo-dihydrobupropion, a major active metabolite of the antidepressant and smoking cessation aid, bupropion (B1668061). This document summarizes key quantitative data, details experimental protocols for investigating this metabolic pathway, and provides visual representations of the biochemical processes and experimental workflows.

Executive Summary

Bupropion undergoes extensive metabolism in the liver, leading to the formation of several pharmacologically active metabolites. While the hydroxylation of bupropion to hydroxybupropion (B195616) is primarily catalyzed by cytochrome P450 2B6 (CYP2B6), the reduction of bupropion's ketone group yields two diastereomeric amino alcohol metabolites: this compound and erythro-dihydrobupropion. Seminal research has identified 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a microsomal enzyme known for its role in glucocorticoid metabolism, as the principal catalyst for the stereoselective formation of this compound.[1][2][3][4] This finding is crucial for understanding bupropion's overall pharmacokinetic profile and the contribution of its metabolites to its therapeutic effects and potential drug-drug interactions.

Data Presentation

The following tables summarize the key quantitative data regarding the enzymatic kinetics of this compound formation catalyzed by 11β-HSD1.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation by Recombinant Human 11β-HSD1

| Parameter | Value (Mean ± S.E.) |

| Apparent Km (μM) | 1.1 ± 0.2 |

| Apparent Vmax (pmol/min/pmol 11β-HSD1) | 1.8 ± 0.1 |

Data extracted from studies using lysates of HEK293 cells transiently transfected with human 11β-HSD1.[3]

Table 2: Comparative Activity of Liver Microsomes in the Formation of Dihydrobupropion Metabolites

| Species | This compound Formation | erythro-Dihydrobupropion Formation |

| Human | High activity, completely inhibited by selective 11β-HSD1 inhibitor | Lower activity, not affected by selective 11β-HSD1 inhibitor |

| Rat | ~10-fold lower activity than human | Activity present |

| Mouse (Wild-Type) | ~80-fold lower activity than human | Activity present |

| Mouse (Liver-Specific 11β-HSD1 Knockout) | Formation completely abolished | Formation unaffected |

This table provides a qualitative summary based on findings that human liver microsomes exhibit significantly higher activity for this compound formation compared to rat and mouse liver microsomes.[2][3] The use of a selective inhibitor and knockout mice demonstrates the specific role of 11β-HSD1 in this reaction.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 11β-HSD1's role in this compound synthesis.

Protocol 1: Determination of Bupropion Metabolism in Human Liver Microsomes

Objective: To assess the formation of bupropion metabolites in human liver microsomes and to determine the effect of a selective 11β-HSD1 inhibitor.

Materials:

-

Pooled human liver microsomes

-

Bupropion hydrochloride

-

Selective 11β-HSD1 inhibitor (e.g., T0504)

-